4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide
Description
Properties
IUPAC Name |
4-quinoxalin-2-yl-1,4-thiazinane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-17-7-5-15(6-8-17)12-9-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPFDPEZNEUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide typically involves the reaction of quinoxaline derivatives with thiazinane precursors under specific conditions. One common method includes the use of a quinoxaline-2-carboxylic acid derivative, which is reacted with a thiazinane derivative in the presence of an oxidizing agent to form the desired oxide compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline or thiazinane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Higher oxides of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinoxaline and thiazinane derivatives.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural components allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Reactions and Modifications
The compound can participate in several chemical reactions, including:
- Oxidation : Can be oxidized to form higher oxides.
- Reduction : Reduction can convert the oxide group to a hydroxyl group.
- Substitution : Functional groups on the quinoxaline or thiazinane rings can be replaced with other groups.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO4 | Higher oxides |
| Reduction | NaBH4, LiAlH4 | Hydroxyl derivatives |
| Substitution | Halogens, alkylating agents | Substituted derivatives |
Biological Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide. Research indicates that derivatives exhibit significant activity against various bacterial strains. For instance, quinoxaline 1,4-di-N-oxide derivatives have shown minimum inhibitory concentrations (MIC) below 1 μg/mL against reference strains of Nocardia brasiliensis .
Anticancer Properties
The compound's potential as an anticancer agent is under investigation. Quinoxaline derivatives have been linked to selective cytotoxicity against cancer cells while sparing normal cells. Studies indicate that certain derivatives induce apoptosis in tumor cells with poor survival prognosis .
Medicinal Applications
Drug Development
The unique properties of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide make it a candidate for drug development targeting various diseases:
- Antituberculosis Agents : Quinoxaline derivatives have been explored for their efficacy against Mycobacterium tuberculosis.
- Antiparasitic Agents : The compound has shown promise in treating parasitic infections such as malaria and leishmaniasis .
Industrial Applications
Material Science
In industrial applications, 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide is utilized in the development of materials with specific properties such as catalysts and sensors. Its chemical stability and reactivity make it suitable for various industrial processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of quinoxaline derivatives against clinical isolates of Nocardia brasiliensis. The results demonstrated that specific esters of quinoxaline derivatives exhibited MIC values less than 1 µg/mL, indicating their potential as new antinocardial agents .
Case Study 2: Anticancer Activity
Research on quinoxaline derivatives revealed that certain compounds exhibited high cytotoxicity against acute myeloid leukemia cells. The EC50 values were significantly lower than those for non-tumor cells, suggesting selective targeting of cancerous tissues .
Mechanism of Action
The mechanism of action of 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparison with Similar Compounds
2,2-Diethyl-1,4-thiazinane 1-Oxide Hydrochloride
Structure and Synthesis: This compound (CAS 1803587-51-0) consists of a 1,4-thiazinane 1-oxide core with diethyl substituents at the 2-position and a hydrochloride counterion. Unlike 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide, it lacks the fused quinoxaline ring system, simplifying its electronic profile.
Physicochemical Properties :
- Molecular Weight : 211.76 g/mol
- Key Functional Groups : Thiazinane 1-oxide, diethyl substituents, hydrochloride salt.
Applications : Primarily used in organic synthesis as a building block for more complex sulfur-containing heterocycles.
4-[4-(2-Ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane
Structure and Synthesis :
This compound (CAS 133467-41-1) features a 1,4-thiazinane 1,1-dioxide (sulfone) core substituted with a 4-(2-ethylhexoxy)phenyl group. The sulfone group increases oxidation state compared to the sulfoxide in the target compound, altering reactivity and stability.
Physicochemical Properties :
- Molecular Weight: Not explicitly reported, but the bulky 2-ethylhexoxy substituent likely increases molecular weight significantly.
- Key Functional Groups : Thiazinane 1,1-dioxide, aryl ether substituent.
- Notable Features: The sulfone group enhances metabolic stability but reduces electrophilicity compared to sulfoxides. The aryl ether group contributes to UV absorption properties, as seen in related quinazolinones .
Applications: Potential use in materials science due to its UV-active aromatic system.
2-(3′-Phenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide (2a)
Structure and Synthesis: A close analog of the target compound, this molecule (synthesized in ) replaces the thiazinane 1-oxide with a thiazolidinone ring fused to the quinoxaline di-N-oxide.
Physicochemical Properties :
- Molecular Weight: Not reported, but the thiazolidinone (cyclic thiourea) introduces hydrogen-bonding capability.
- Key Functional Groups: Quinoxaline di-N-oxide, thiazolidinone.
- Notable Features: The thiazolidinone ring may enhance antibacterial activity due to its resemblance to β-lactam antibiotics. However, the absence of a sulfur-oxygen bond in the thiazinane ring reduces sulfoxide-mediated redox activity .
Comparative Data Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | CAS Number | Notable Properties |
|---|---|---|---|---|
| 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide | Quinoxaline di-N-oxide, thiazinane sulfoxide | Not explicitly reported | Not available | High electronic density, redox-active sulfur |
| 2,2-Diethyl-1,4-thiazinane 1-oxide hydrochloride | Diethyl-thiazinane sulfoxide, HCl salt | 211.76 | 1803587-51-0 | Lipophilic, synthetic intermediate |
| 4-[4-(2-Ethylhexoxy)phenyl]-1,1-dioxido-1,4-thiazinane | Thiazinane sulfone, aryl ether substituent | Not reported | 133467-41-1 | UV-active, metabolically stable |
| 2-(3′-Phenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide | Quinoxaline di-N-oxide, thiazolidinone | Not reported | Not available | Antimicrobial, hydrogen-bonding capability |
Key Research Findings and Contrasts
- Electronic Effects: The sulfoxide group in 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide exhibits redox activity absent in sulfone derivatives (e.g., 1,1-dioxido analogs) .
- Bioactivity: Thiazolidinone-containing analogs (e.g., compound 2a) show enhanced antimicrobial activity compared to thiazinane derivatives, likely due to β-lactam mimicry .
- Solubility : Diethyl-substituted thiazinane 1-oxide (CAS 1803587-51-0) demonstrates higher lipophilicity than aromatic hybrids, influencing pharmacokinetic profiles .
- Spectroscopic Properties: Aryl-substituted thiazinanes (e.g., 4-[4-(2-ethylhexoxy)phenyl]-) exhibit strong UV absorption, similar to 2-styryl quinazolinones studied in .
Q & A
Basic: What are the established synthetic routes for 4-Quinoxalin-2-yl-1,4-thiazinane 1-oxide?
Methodological Answer:
The compound is synthesized via multi-step reactions involving quinoxaline precursors. A representative method includes:
- Reacting substituted quinoxalinecarboxaldehyde-1,4-di-N-oxide derivatives with thioglycolic acid or iminothiazolidinone under reflux conditions (e.g., toluene at 85°C for 8 hours) .
- Purification via silica gel column chromatography yields the final product. Key intermediates and reaction progress are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural elucidation employs:
- NMR spectroscopy (¹H, ¹³C) to confirm proton and carbon environments, particularly the N-oxide and thiazinane moieties.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve 3D conformation, as demonstrated in structurally related quinoxaline derivatives (e.g., substituted triazololoquinoxalines) .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Cytotoxicity assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition studies (e.g., fluorescence polarization assays) to assess interactions with targets like TNF-α or IL-6 pathways, as seen in analogous quinoxaline di-N-oxide derivatives .
Advanced: How can synthetic yield be optimized for scale-up research?
Methodological Answer:
- Reaction parameter tuning : Adjusting solvent polarity (e.g., DMF vs. toluene) and temperature to favor cyclization.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate thiazinane ring formation.
- Purification optimization : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures .
Advanced: What structure-activity relationship (SAR) insights exist for quinoxaline-thiazinane hybrids?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) on the quinoxaline ring enhance cytotoxicity but may reduce solubility.
- Substituents on the thiazinane ring (e.g., cyclopropyl or ethynyl groups) influence binding affinity to biological targets, as observed in related pyridine N-oxide derivatives .
Advanced: What mechanisms underlie its interaction with biological targets?
Methodological Answer:
- DNA intercalation : Planar quinoxaline moieties may intercalate into DNA, disrupting replication (observed in 4-nitroquinoline 1-oxide analogs) .
- Enzyme inhibition : N-oxide groups participate in hydrogen bonding with catalytic residues (e.g., in kinases or oxidoreductases) .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) between sensitive and resistant cell lines.
- Metabolic stability assays : Assess compound degradation in different cell cultures (e.g., liver microsome models) .
Advanced: Can nanoparticle delivery systems enhance its pharmacokinetics?
Methodological Answer:
- Polymeric nanoparticles (e.g., PLGA) improve bioavailability by encapsulating the compound, as demonstrated for doxorubicin in 4-nitroquinoline 1-oxide studies .
- Surface functionalization (e.g., PEGylation) extends circulation half-life and reduces off-target effects.
Advanced: How to model its binding interactions computationally?
Methodological Answer:
- Molecular docking (AutoDock Vina) to predict interactions with enzyme active sites, using crystal structures from the Protein Data Bank (PDB).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time .
Advanced: What stability challenges arise under varying storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
